5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
CAS No.:
Cat. No.: VC16379390
Molecular Formula: C18H22N2O5S2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O5S2 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 5-[[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C18H22N2O5S2/c1-11-6-7-12(2)13(8-11)20-14-9-27(24,25)10-15(14)26-18(20)19-16(21)4-3-5-17(22)23/h6-8,14-15H,3-5,9-10H2,1-2H3,(H,22,23) |
| Standard InChI Key | YKWSHMXRCXLATA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O |
Introduction
The compound 5-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex organic molecule with potential applications in medicinal chemistry and material science. Its unique chemical structure combines a thiazole ring system and a pentanoic acid moiety, making it a candidate for diverse biological and chemical applications.
Structural Features
The molecular structure of the compound includes:
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Thiazole Ring System: A sulfur-containing heterocyclic ring that contributes to its chemical reactivity.
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Pentanoic Acid Moiety: Provides the molecule with acidic properties and potential for hydrogen bonding.
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Substituents: The inclusion of a 2,5-dimethylphenyl group enhances lipophilicity and may affect biological activity.
The compound's stereochemistry is defined by the (2Z) configuration, which influences its molecular interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions. Key steps include:
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Formation of the Thiazole Core:
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Cyclization reactions involving sulfur and nitrogen-containing precursors.
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Use of oxidizing agents to introduce the dioxido functional group.
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Attachment of the Pentanoic Acid Group:
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Coupling reactions facilitated by catalysts.
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Optimization of pH and temperature to maximize yield.
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Final Purification:
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Techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.
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Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are critical for monitoring reaction progress and confirming the structure.
Chemical Reactivity
The compound exhibits several types of chemical reactivity due to its functional groups:
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Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions.
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Electrophilic Substitution: The aromatic ring is susceptible to substitution reactions.
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Nucleophilic Reactions: The thiazole ring can act as an electron-rich center for nucleophilic attack.
These properties make it versatile for further derivatization in synthetic chemistry.
Biological Potential
Preliminary studies suggest that this compound may exhibit biological activity due to its structural features:
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Molecular Docking Studies:
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Computational simulations indicate potential binding to biological targets such as enzymes or receptors.
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The thiazole ring system is often associated with antimicrobial or anti-inflammatory properties.
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Experimental Validation:
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Further studies, including in vitro and in vivo assays, are required to confirm biological efficacy.
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Applications
The compound holds promise in several fields:
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Medicinal Chemistry:
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Potential use as a scaffold for drug development.
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Possible activity against bacterial or inflammatory pathways.
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Material Science:
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The thiazole core may impart unique electronic or optical properties suitable for advanced materials.
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Research Gaps and Future Directions
While the compound's structure has been thoroughly characterized, further research is needed to explore:
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Mechanistic Studies:
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Understanding its mode of action at the molecular level.
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Pharmacokinetics and Toxicology:
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Evaluating its safety profile for potential therapeutic use.
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Synthetic Optimization:
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Developing more efficient and sustainable synthetic routes.
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